VUAA1

Overview

Description

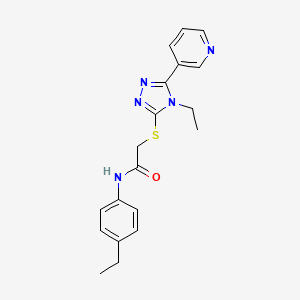

VUAA1: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an ethylphenyl group, a pyridinyl group, and a triazolyl group connected through a sulfanyl linkage to an acetamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Mechanism of Action

Target of Action

VUAA1, also known as “SALOR-INT L368539-1EA”, “UNII-ZZ52US95LQ”, “N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, or “ZZ52US95LQ”, primarily targets the odorant receptor co-receptor (Orco) in insects . Orco is a highly conserved protein across insect taxa and forms a unique class of heteromeric cation channels with the olfactory receptors (ORs) .

Mode of Action

This compound is an Orco allosteric agonist . It binds to the Orco, which is part of the OR/Orco complex, and activates both heteromeric (OR/Orco) and homomeric (Orco/Orco) channels . The binding of this compound to Orco triggers a conformational change, leading to the opening of the ion channel . This results in an influx of cations, causing depolarization and the generation of an electrical signal .

Biochemical Pathways

The activation of the Orco by this compound leads to the opening of the ion channel, allowing cations to flow into the olfactory sensory neurons (OSNs). This influx of cations generates an electrical signal that is transmitted to the insect’s brain, leading to the perception of smell . The exact biochemical pathways involved in this process are still under investigation.

Result of Action

The activation of Orco by this compound overstimulates the insect’s olfactory senses, causing a repellent effect . This overactivation disrupts the normal behaviors of insects, making this compound a potential tool for pest control .

Biochemical Analysis

Biochemical Properties

VUAA1 interacts with the odorant receptor co-receptor (Orco) in insects . By combining molecular modeling with electrophysiological recordings, researchers have identified amino acids involved in the dynamic entry pathway and the binding of this compound to Drosophila melanogaster’s Orco . This provides evidence for the exact location of the agonist binding site and a detailed mechanism of ligand translocation controlled by a network of conserved residues .

Cellular Effects

This compound is able to activate both heteromeric and homomeric Orco-containing channels . It influences cell function by overloading an insect’s odorant receptors . This can have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Orco in Drosophila melanogaster . The binding of this compound to Orco triggers a series of events leading to the activation of the odorant receptors . This results in the over-activation of an insect’s olfactory senses .

Temporal Effects in Laboratory Settings

It is known that this compound can activate both heteromeric and homomeric Orco-containing channels , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

It is known that this compound interacts with the Orco in insects , which could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VUAA1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods: Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole or pyridinyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

- N-(4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- N-(4-chlorophenyl)-2-[(4-chloro-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

- N-(4-bromophenyl)-2-[(4-bromo-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness: The uniqueness of VUAA1 lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl groups on both the phenyl and triazole rings can influence the compound’s lipophilicity, steric interactions, and overall reactivity, distinguishing it from similar compounds with different substituents.

Biological Activity

VUAA1 is a synthetic compound known for its role as an agonist of insect odorant receptors, particularly the Orco (odorant receptor co-receptor). This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and implications for pest control.

This compound primarily acts as an agonist for insect Orco channels, activating both heteromeric and homomeric complexes. Research indicates that this compound binds to specific residues in the Orco protein, leading to conformational changes that facilitate ion channel opening. A study highlighted that this compound consistently interacts with conserved residues across different insect species, which suggests a broad applicability of its mechanism across various insects .

Binding Dynamics

The binding dynamics of this compound have been elucidated through molecular simulations and site-directed mutagenesis experiments. The predominant pathway for this compound entry into the receptor was identified, with specific residues (e.g., Y390, T80, W150) showing significant interaction frequencies during binding events. Notably, mutations at these sites affected the activation response to this compound, indicating their critical role in the receptor's functionality .

Biological Effects

This compound has been investigated for its biological effects on several insect species, including its impact on behavior and physiological responses.

Case Studies

- Aedes aegypti : In bioassays involving Aedes aegypti, this compound demonstrated significant adult contact toxicity and spatial repellency. The compound altered aggregation behavior in response to pheromones and impacted spermatozoa viability .

- Bed Bugs : Treatment with this compound modified bed bug pheromone-induced aggregation behavior, effectively disrupting their mating cues and leading to inactivation of spermatozoa .

- Predatory Mirid Bugs : The use of this compound in predatory mirid bugs showed changes in aggregation behavior linked to pheromone response. This suggests potential applications in enhancing biological control strategies against pest insects .

Electrophysiological Characterization

Electrophysiological studies using whole-cell patch-clamp techniques have characterized the responses of Orco channels to this compound. These studies revealed that this compound can evoke substantial currents in Orco-expressing cells, confirming its agonistic action. For example, in experiments with AgOrco complexes, this compound-evoked currents were significantly reduced when treated with antagonists like VU0183254, indicating a competitive mode of action .

Data Summary

A summary table below encapsulates key findings from various studies on the biological activity of this compound:

| Study Focus | Organism | Key Findings |

|---|---|---|

| Bioassays | Aedes aegypti | Adult toxicity; spatial repellency; altered aggregation behavior |

| Pheromone Interaction | Bed Bugs | Disrupted pheromone-induced aggregation; spermatozoa inactivation |

| Electrophysiology | AgOrco Complexes | Significant current evoked by this compound; reduced by antagonists |

| Behavioral Impact | Predatory Mirids | Changes in aggregation behavior linked to pheromones |

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCCKVJVOHTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029734 | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525582-84-7 | |

| Record name | VUAA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VUAA1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.